1-(3-fluorobenzyl)-1H-1,2,3-triazole
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Overview
Description
1-(3-Fluorobenzyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorobenzyl group attached to the triazole ring imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-1H-1,2,3-triazole typically involves the following steps:
Click Chemistry: One of the most common methods for synthesizing triazoles is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. In this method, 3-fluorobenzyl azide reacts with an alkyne under the influence of a copper catalyst to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. The presence of a base, such as triethylamine, can enhance the reaction rate and yield.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to form dihydrotriazoles. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: The compound can also participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
1-(3-Fluorobenzyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of antimicrobial and anticancer research.
Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
1-Benzyl-1H-1,2,3-triazole: This compound lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.
1-(4-Fluorobenzyl)-1H-1,2,3-triazole: The position of the fluorine atom on the benzyl group can influence the compound’s properties, with the 3-fluorobenzyl derivative often showing different reactivity and selectivity in chemical reactions.
1-(3-Chlorobenzyl)-1H-1,2,3-triazole: Substituting the fluorine atom with chlorine can lead to changes in the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRKCBDVWDUCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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